molecular formula C13H19N B14294147 2-(2-Methylpropyl)-1,2,3,4-tetrahydroquinoline CAS No. 114260-17-2

2-(2-Methylpropyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B14294147
CAS No.: 114260-17-2
M. Wt: 189.30 g/mol
InChI Key: WYKVLGJMFBNGCN-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of a quinoline ring system that is partially saturated and substituted with a 2-methylpropyl group. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system. The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid and a solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps like distillation or recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can further saturate the ring system.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinolines.

Scientific Research Applications

2-(2-Methylpropyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpropylquinoline
  • 1,2,3,4-Tetrahydroquinoline
  • 2-Propyl-1,2,3,4-tetrahydroquinoline

Uniqueness

2-(2-Methylpropyl)-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern and the presence of the 2-methylpropyl group. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The compound’s unique properties make it a valuable intermediate in the synthesis of specialized pharmaceuticals and agrochemicals.

Properties

CAS No.

114260-17-2

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

2-(2-methylpropyl)-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C13H19N/c1-10(2)9-12-8-7-11-5-3-4-6-13(11)14-12/h3-6,10,12,14H,7-9H2,1-2H3

InChI Key

WYKVLGJMFBNGCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CCC2=CC=CC=C2N1

Origin of Product

United States

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